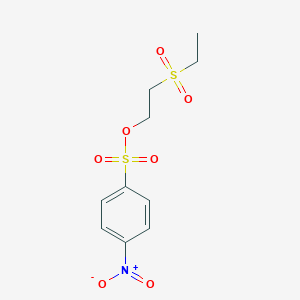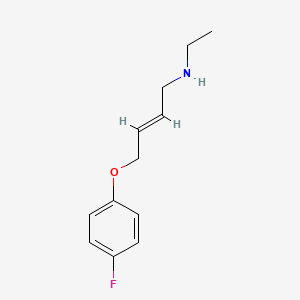
(E)-N-ethyl-4-(4-fluorophenoxy)but-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-ethyl-4-(4-fluorophenoxy)but-2-en-1-amine is an organic compound characterized by the presence of an ethyl group attached to a nitrogen atom, a fluorophenoxy group, and a but-2-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-ethyl-4-(4-fluorophenoxy)but-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenol and 4-bromo-2-butene.
Formation of 4-(4-fluorophenoxy)but-2-ene: 4-fluorophenol is reacted with 4-bromo-2-butene in the presence of a base such as potassium carbonate to form 4-(4-fluorophenoxy)but-2-ene.
Amination: The intermediate 4-(4-fluorophenoxy)but-2-ene is then subjected to amination using ethylamine under suitable conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: (E)-N-ethyl-4-(4-fluorophenoxy)but-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: New derivatives formed by replacing the fluorophenoxy group with other functional groups.
Scientific Research Applications
(E)-N-ethyl-4-(4-fluorophenoxy)but-2-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-N-ethyl-4-(4-fluorophenoxy)but-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with receptors on cell surfaces, leading to downstream signaling effects.
Inhibit Enzymes: Act as an inhibitor of specific enzymes, affecting biochemical pathways.
Modulate Pathways: Influence cellular pathways involved in inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
(E)-N-ethyl-4-(4-chlorophenoxy)but-2-en-1-amine: Similar structure but with a chlorine atom instead of fluorine.
(E)-N-ethyl-4-(4-bromophenoxy)but-2-en-1-amine: Similar structure but with a bromine atom instead of fluorine.
(E)-N-ethyl-4-(4-methylphenoxy)but-2-en-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness: (E)-N-ethyl-4-(4-fluorophenoxy)but-2-en-1-amine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
(E)-N-ethyl-4-(4-fluorophenoxy)but-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-2-14-9-3-4-10-15-12-7-5-11(13)6-8-12/h3-8,14H,2,9-10H2,1H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSMJROYIRWLAX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC=CCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC/C=C/COC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloropyridin-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide](/img/structure/B5012452.png)
![ethyl S-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B5012460.png)
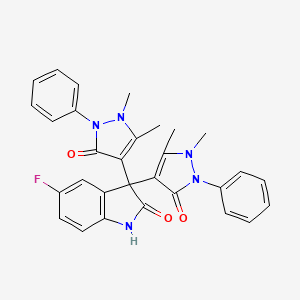
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5012476.png)
![N-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide](/img/structure/B5012481.png)
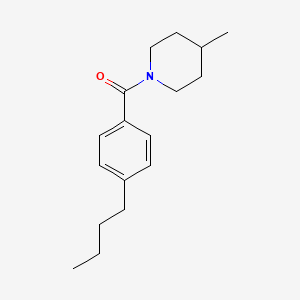
![N-(5-{1-[2-(mesitylamino)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)-2-methylpropanamide](/img/structure/B5012485.png)
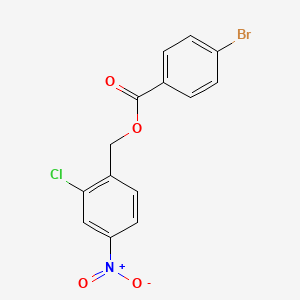
![4-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-methoxyphenol](/img/structure/B5012527.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-bromobenzamide](/img/structure/B5012535.png)
![2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2-phenylethyl)acetamide](/img/structure/B5012544.png)
![(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B5012548.png)
